5-Nitro-3-(trifluoromethyl)picolinonitrile

Catalog No.
S740582
CAS No.
573762-57-9
M.F
C7H2F3N3O2
M. Wt
217.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-3-(trifluoromethyl)picolinonitrile

CAS Number

573762-57-9

Product Name

5-Nitro-3-(trifluoromethyl)picolinonitrile

IUPAC Name

5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C7H2F3N3O2

Molecular Weight

217.1 g/mol

InChI

InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H

InChI Key

IDGUNYFTVCEPGA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-]

Synthesis:

5-Nitro-3-(trifluoromethyl)picolinonitrile is a heterocyclic compound, specifically a nitrile-substituted pyridine derivative. While its specific applications in scientific research are limited, there are reports on its synthesis using various methods. One reported method involves the substitution of a chlorine atom with a cyano group in a precursor molecule, 2-chloro-3-nitro-5-trifluoromethylpyridine, using copper(I) cyanide as a catalyst [].

Potential Applications:

Here are some potential areas where its properties might be explored:

  • Medicinal Chemistry: The nitro and nitrile groups can participate in various reactions, making the molecule a potential candidate for the development of new drugs [].
  • Material Science: The trifluoromethyl group can influence the molecule's interaction with other molecules, potentially making it useful in the development of new materials with specific properties [].
  • Organic Chemistry: The molecule's structure could be a valuable building block for the synthesis of more complex molecules with desired functionalities [].

5-Nitro-3-(trifluoromethyl)picolinonitrile is a heterocyclic compound characterized by a pyridine ring with a nitro group and a trifluoromethyl group at specific positions. Its molecular formula is C8H3F3N3O2C_8H_3F_3N_3O_2, and it has a molecular weight of approximately 229.18 g/mol. The compound is primarily recognized for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Nucleophilic Substitution Reactions: The nitro group can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The nitro group is susceptible to reduction, which can yield amine derivatives.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the electrophilicity of the compound .

Several synthesis methods have been reported for 5-nitro-3-(trifluoromethyl)picolinonitrile:

  • Substitution Reaction: One method involves the substitution of a chlorine atom with a cyano group in a precursor molecule, such as 2-chloro-3-nitro-5-trifluoromethylpyridine, using copper(I) cyanide as a catalyst.
  • Nitration: Another approach includes the nitration of 3-(trifluoromethyl)picolinonitrile to introduce the nitro group at the desired position .

These methods highlight the versatility of synthetic pathways available for creating this compound.

5-Nitro-3-(trifluoromethyl)picolinonitrile has potential applications across various domains:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their pesticidal properties, suggesting potential agricultural applications .

Several compounds share structural similarities with 5-nitro-3-(trifluoromethyl)picolinonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Amino-3-(trifluoromethyl)picolinonitrileAmino group instead of nitroContains an amino group which alters reactivity
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineHydroxy and nitro groupsPresence of hydroxy may enhance solubility
4-(Trifluoromethyl)picolinonitrileLacks nitro groupSimplified structure may lead to different reactivity
6-Methyl-4-(trifluoromethyl)nicotinonitrileMethyl instead of nitroDifferent functional group impacts biological activity
2-Methyl-4-(trifluoromethyl)pyridine hydrochlorideMethyl group presentHydrochloride salt form affects solubility

The presence of both a nitro and trifluoromethyl group in 5-nitro-3-(trifluoromethyl)picolinonitrile contributes to its distinct reactivity and potential applications compared to these similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-15

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